1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a 3,4-dichlorobenzyl group at the 1-position and a 4-fluorophenyl substituent at the 6-position. Its molecular formula is C₁₉H₁₀Cl₄N₂O, with a molecular weight of 424.1 g/mol and a purity ≥95% .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN2O/c20-16-7-1-12(9-17(16)21)11-24-18(8-4-14(10-23)19(24)25)13-2-5-15(22)6-3-13/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBTDIWVZPTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Pathways
The synthesis of 1-(3,4-dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically follows a convergent strategy, combining pyridine ring formation with subsequent functionalization. A primary route involves:
- Pyridine Core Construction : The 2-oxo-1,2-dihydropyridine scaffold is assembled via cyclocondensation of β-ketonitrile precursors with ammonia or ammonium acetate under reflux conditions. For example, reacting 3-(4-fluorophenyl)-3-oxopropionitrile with ammonium acetate in acetic acid yields the 6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine intermediate.
- N-Alkylation : The 3,4-dichlorobenzyl group is introduced at the pyridine nitrogen via alkylation using 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This step often requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF) to prevent hydrolysis.
- Cyanidation at C3 : The carbonitrile group is installed through nucleophilic substitution or palladium-catalyzed cyanation. A common method employs copper(I) cyanide under Ullmann-type conditions, though recent protocols favor safer reagents like trimethylsilyl cyanide with catalytic palladium.
Table 1 : Comparison of Key Synthetic Steps and Conditions
Recent advancements emphasize catalytic approaches to enhance efficiency. For instance, palladium-catalyzed cross-couplings enable direct introduction of the 4-fluorophenyl group during pyridine assembly, bypassing intermediate isolation steps. Patent disclosures describe using self-made catalysts in fluidized bed reactors for vapor-phase reactions, achieving 60–70% yields at 320–335°C under 0.05–0.075 MPa pressure. These methods reduce byproduct formation compared to traditional liquid-phase syntheses.
Notably, the choice of base significantly impacts N-alkylation efficiency. While potassium carbonate provides moderate yields, switching to cesium carbonate in tetrahydrofuran (THF) increases the reaction rate due to enhanced solubility of the benzyl chloride.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates addressing challenges in heat management and reagent stoichiometry. Continuous flow reactors have been adopted for the cyanidation step, improving mass transfer and reducing reaction times from 12h to 2h. Industrial protocols also emphasize recycling solvents like DMF through vacuum distillation, aligning with green chemistry principles.
Critical Parameters for Scale-Up :
- Temperature control during exothermic N-alkylation (±2°C tolerance)
- Precursor purification via recrystallization from ethanol/water mixtures
- In-line NMR monitoring for real-time quality assurance
Analytical Characterization
Post-synthetic analysis employs a combination of techniques:
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Inhibiting or activating signaling pathways: This can affect various cellular functions, such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
The compound’s activity and physicochemical properties are heavily influenced by the position and type of halogen substituents. Key comparisons include:
- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenyl group in CAS 339108-77-7.
Functional Group Modifications
- Sulfur-Containing Analogues : Compounds like 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-... (CAS 478042-93-2) incorporate a methylsulfanyl group, increasing molecular weight (366.86 g/mol) and altering solubility profiles due to sulfur’s polarizability .
- Trifluoromethyl Derivatives : 1-(3,4-Dichlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-... (CAS 338964-41-3) includes a CF₃ group, significantly boosting lipophilicity (MW 423.22 g/mol) and resistance to oxidative metabolism .
Crystallinity and Stability
Crystallographic studies on fluorinated pyridinecarbonitriles (e.g., 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-...) highlight fluorine’s role in stabilizing supramolecular assemblies via C–F···H or F···F interactions . This suggests the target compound’s 4-fluorophenyl group may enhance crystalline stability compared to non-fluorinated analogues.
Biological Activity
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound with significant potential in medicinal chemistry. It is primarily recognized for its inhibitory effects on Trypanothione Reductase (TR), a target in drug discovery for diseases such as leishmaniasis. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H11Cl2FN2O
- Molecular Weight : 373.21 g/mol
- IUPAC Name : 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
The compound features a pyridine ring fused with a carbonitrile group and is substituted with dichlorobenzyl and fluorophenyl groups, contributing to its unique biological properties.
The primary biological target of this compound is the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . NOD1 plays a crucial role in the immune response to bacterial infections. By modulating NOD1 activity, the compound may enhance immune signaling pathways, potentially improving the body's defense mechanisms against pathogens.
Inhibition of Trypanothione Reductase (TR)
Research indicates that 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibits notable inhibitory activity against TR:
- Ki Value : 0.2 μM (in vitro) .
This suggests strong potential for development as a therapeutic agent against leishmaniasis.
Immunomodulatory Effects
The compound's interaction with NOD1 suggests it may act as an immunomodulatory agent:
- Enhanced Immune Response : Studies indicate that it may increase the activation of NF-kappa B, thereby influencing transcriptional regulation related to immune responses .
Study on TR Inhibition
A fragment-based drug discovery (FBDD) strategy was employed to evaluate the compound's efficacy against TR. The results demonstrated that derivatives of this compound could effectively inhibit TR activity, showcasing its potential as a lead compound in drug development for parasitic diseases.
Immunological Studies
Investigations into the binding affinity of the compound with NOD1 revealed that it could significantly alter immune signaling pathways. This was evidenced by increased production of pro-inflammatory cytokines in cell cultures treated with the compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Similar dichlorobenzyl and fluorophenyl groups | Different substitution pattern on the benzene ring |
| 5-Fluoro-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrile | Fluorine substitution on a different position | Potentially different biological activity due to altered electronic properties |
| 4-Chloro-6-(phenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrile | Lacks halogen substitutions on both rings | Useful for comparative studies but less reactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
